molecular formula C12H12ClN5O2 B4346052 N-(2-chlorophenyl)-5-(hydrazinocarbonyl)-1-methyl-1H-pyrazole-3-carboxamide

N-(2-chlorophenyl)-5-(hydrazinocarbonyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B4346052
M. Wt: 293.71 g/mol
InChI Key: PNHYMUBUUFXNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-5-(hydrazinocarbonyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a chlorophenyl group, a hydrazinocarbonyl group, and a carboxamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5-(hydrazinocarbonyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The hydrazinocarbonyl group is then added via hydrazinolysis, and the carboxamide group is introduced through amidation reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-5-(hydrazinocarbonyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

N-(2-chlorophenyl)-5-(hydrazinocarbonyl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and bioactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-(hydrazinocarbonyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorophenyl)-5-(hydrazinocarbonyl)-1-methyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2-chlorophenyl)-5-(hydrazinecarbonyl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5O2/c1-18-10(12(20)16-14)6-9(17-18)11(19)15-8-5-3-2-4-7(8)13/h2-6H,14H2,1H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHYMUBUUFXNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC=CC=C2Cl)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-chlorophenyl)-5-(hydrazinocarbonyl)-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
N-(2-chlorophenyl)-5-(hydrazinocarbonyl)-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 3
N-(2-chlorophenyl)-5-(hydrazinocarbonyl)-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-chlorophenyl)-5-(hydrazinocarbonyl)-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-chlorophenyl)-5-(hydrazinocarbonyl)-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-chlorophenyl)-5-(hydrazinocarbonyl)-1-methyl-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.